3-氟-4-(吡咯烷-1-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

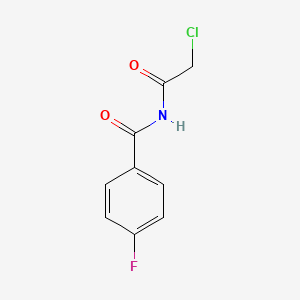

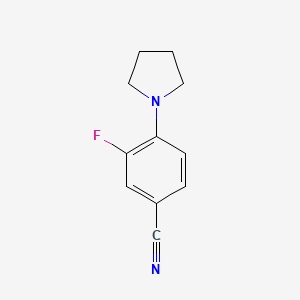

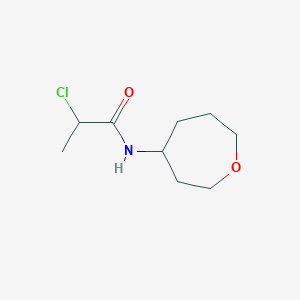

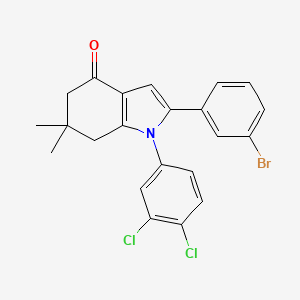

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H11FN2 . The pyrrolidine ring in this compound is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The other involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is characterized by a five-membered pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The pyrrolidine ring in 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions. For instance, it can be functionalized to create proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile has a molecular weight of 190.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.科学研究应用

Catalyst in Organic Synthesis

Pyrrolidine compounds are often used as catalysts in organic synthesis reactions due to their ability to activate ketones and aldehydes toward nucleophilic addition. This makes them valuable in promoting reactions such as aldol condensation .

Intermediate in Pharmaceutical Synthesis

The pyrrolidine scaffold is a common intermediate in the synthesis of various pharmaceuticals. It’s utilized in the creation of bioactive molecules with target selectivity, including derivatives like pyrrolizines and prolinol .

Solvent for Compounds

Due to its properties, pyrrolidine can act as a solvent for both organic and inorganic compounds, aiding in various chemical processes .

Corrosion Inhibitor

In industrial applications, pyrrolidine derivatives can serve as corrosion inhibitors, protecting materials from degradation .

Additive in Polymerization

Pyrrolidine is also used as an additive in polymerization reactions, contributing to the development of new polymeric materials .

Biological Activities

Pyrrolidine alkaloids have shown a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Clinical Applications

Compounds containing a pyrrolidine moiety have wide clinical applications. For example, althiomycin is a naturally occurring alkaloid with antibiotic properties that inhibits protein synthesis .

未来方向

The pyrrolidine ring, a key feature of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Similar compounds with a pyrrolidine ring have been used to develop reversible inhibitors of lsd1 . LSD1, or Lysine-specific demethylase 1, is an enzyme that removes methyl groups from histone tails, playing a crucial role in gene expression .

Mode of Action

It’s worth noting that compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to different biological profiles .

Biochemical Pathways

If we consider its potential role as an lsd1 inhibitor, it could impact the methylation status of histones, thereby influencing gene expression .

Pharmacokinetics

The presence of a pyrrolidine ring in the structure could potentially influence these properties .

Result of Action

If it acts as an lsd1 inhibitor, it could potentially alter gene expression profiles, leading to various cellular effects .

属性

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROHJGJZHRMXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)

![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)

![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)

![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)

![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)